3,5-Diphenyl-1-(P-diphenyl)formazan is a member of the formazan family, characterized by its unique structure that contains two phenyl groups attached to the 3 and 5 positions of the formazan moiety, along with a diphenyl substituent at the 1 position. Formazans are known for their vibrant colors and are often utilized in various chemical applications, particularly in dye chemistry and as intermediates in organic synthesis. The general formula for formazans is R1R2C=N-NH-R3, where R groups can vary widely, influencing the compound's properties and reactivity.
Research indicates that formazans, including 3,5-diphenyl-1-(P-diphenyl)formazan, exhibit a range of biological activities:
The synthesis of 3,5-diphenyl-1-(P-diphenyl)formazan typically involves several steps:
3,5-Diphenyl-1-(P-diphenyl)formazan has several notable applications:
Interaction studies involving 3,5-diphenyl-1-(P-diphenyl)formazan primarily focus on its ability to form complexes with various metal ions. These studies reveal:
Several compounds share structural similarities with 3,5-diphenyl-1-(P-diphenyl)formazan. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,5-Diphenylformazan | Contains two phenyl groups at positions 3 and 5 | High stability and vivid color |
| 1-(2-benzothiazolyl)-3,5-diphenylformazan | Contains a benzothiazole moiety | Enhanced biological activity |
| Triphenylformazan | Three phenyl groups attached | Stronger color intensity |
| 4-Amino-3,5-diphenylformazan | Amino group substitution at position 4 | Increased reactivity |
The uniqueness of 3,5-diphenyl-1-(P-diphenyl)formazan lies in its specific arrangement of phenyl groups and its potential for forming stable complexes with metal ions while maintaining its vibrant color properties.
Formazans trace their origins to 1875, when Friese synthesized the first formazan derivative by reacting benzene diazonium nitrate with nitromethane, yielding a cherry-red compound. This discovery laid the groundwork for Von Pechmann and Runge’s 1894 breakthrough, wherein formazan oxidation produced the first tetrazolium salt. These early studies revealed the redox-active nature of formazans, a property later exploited in biological assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test, where formazan formation serves as a viability indicator in cell cultures.
The mid-20th century saw formazans gain prominence in dye chemistry due to their intense chromophoric properties. However, recent decades have shifted focus toward their applications in coordination chemistry and materials science, driven by their ability to stabilize metal complexes through the N=N–C=N–NH backbone.
3,5-Diphenyl-1-(4-biphenylyl)formazan belongs to the triarylformazan subclass, characterized by aromatic substituents at the 1, 3, and 5 positions of the formazan core. The molecular architecture features:
This configuration confers planarity disruptions, as steric interactions between substituents induce torsional angles of 5.8°–15.4° relative to the central plane. The molecular formula (C25H20N4) and weight (376.46 g/mol) align with triarylformazan derivatives.
| Property | Value |
|---|---|
| Molecular formula | C25H20N4 |
| Molecular weight | 376.46 g/mol |
| CAS registry number | 21520-85-4 |
| Backbone bond lengths | N–N: ~1.30 Å, C–N: ~1.35 Å |
Systematic naming of formazans follows IUPAC guidelines prioritizing the longest nitrogen chain. For 3,5-diphenyl-1-(4-biphenylyl)formazan:
The IUPAC name derives from the carboximidamide framework, with the 4-biphenylyl group at N1 and phenyl groups at N3 and N5. While trivial names like "triarylformazan" are common in literature, the systematic name ensures unambiguous identification across chemical databases.
The fundamental synthetic approach for 3,5-diphenyl-1-(P-diphenyl)formazan relies on the classical diazotization and coupling reaction sequence [2] [5]. The mechanism initiates with the diazotization of an aromatic amine using nitrous acid generated in situ from sodium nitrite and mineral acid under acidic conditions [10] [13]. The reaction begins with the formation of nitrosonium ion through the interaction of nitrous acid with excess acid, yielding water and the electrophilic nitrosonium species [13].
The nitrosonium ion subsequently attacks the aromatic amine, forming an intermediate N-nitrosamine through electrophilic substitution at the amino nitrogen [13]. Under acidic conditions, this intermediate undergoes protonation and subsequent deprotonation to generate diazohydroxide, which is further protonated with elimination of water to produce the crucial aryl diazonium ion [10] [13]. The diazonium salt formation requires careful temperature control, typically maintained below 5°C to prevent decomposition of the thermally unstable diazonium species [2] [7].
The coupling reaction proceeds through electrophilic aromatic substitution, where the diazonium ion acts as the electrophile attacking the hydrazone substrate [3] [5]. The hydrazone component, typically benzaldehyde phenylhydrazone, provides the nucleophilic coupling partner in this transformation [2] [7]. The reaction mechanism involves initial attack of the hydrazone nitrogen on the diazonium carbon, followed by proton transfer and rearrangement to form the formazan product [5] [8].
Research has demonstrated that the coupling reaction exhibits high regioselectivity, with the diazonium ion preferentially attacking the more nucleophilic nitrogen center of the hydrazone [3] [15]. The reaction proceeds through a concerted mechanism involving simultaneous bond formation and proton transfer, resulting in the characteristic red-colored formazan products [2] [19].
| Reaction Parameter | Optimal Conditions | Effect on Mechanism |
|---|---|---|
| Temperature | 0-5°C | Prevents diazonium decomposition [2] |
| pH | 5-6 during coupling | Maintains diazonium stability [7] |
| Reaction Time | 4-8 hours | Ensures complete coupling [19] |
| Concentration | 0.01-0.1 M | Minimizes side reactions [3] |
The selection of appropriate solvent systems plays a critical role in optimizing formazan synthesis, influencing both reaction rates and product yields [9] [27]. Traditional methodologies employed pyridine as the coupling medium, providing both basic conditions necessary for the reaction and sufficient solubility for the hydrazone substrate [3] [7]. However, pyridine presents significant environmental and health concerns, prompting investigation of alternative solvent systems [4] [8].
Dimethylformamide and dimethyl sulfoxide have emerged as superior alternatives, offering enhanced solubility characteristics for formazan products while maintaining reaction efficiency [9] [15]. These dipolar aprotic solvents facilitate improved solvation of both reactants and products, leading to increased reaction rates and higher yields compared to traditional pyridine-based systems [9] [27]. Research indicates that dimethylformamide systems consistently produce yields in the range of 75-85%, representing a significant improvement over pyridine methodologies [4] [31].
The optimization of reaction conditions has been systematically investigated through phase transfer catalysis approaches [29]. These methodologies employ quaternary ammonium salts or crown ethers to facilitate mass transfer between aqueous and organic phases, enabling coupling reactions under milder conditions [29]. Tetrabutylammonium salts and dicyclohexano-18-crown-6 have proven particularly effective, yielding formazan products in 42-77% yields under ambient temperature conditions [29].
Microwave-assisted synthesis represents a revolutionary advancement in formazan preparation, offering dramatic reductions in reaction times while maintaining high product yields [31]. The microwave methodology employs solid acid catalysts such as potassium hydrogen sulfate, eliminating the need for traditional mineral acids and organic solvents [31]. This approach achieves complete conversion to formazan products within 60 seconds of microwave irradiation at 350 watts, producing yields of 80-95% [31].
| Solvent System | Yield Range (%) | Reaction Time | Environmental Impact |
|---|---|---|---|
| Pyridine | 32-62 | 12-24 hours | High toxicity [3] |
| Dimethylformamide | 75-85 | 2-4 hours | Moderate concern [9] |
| Dimethyl sulfoxide | 70-80 | 2-6 hours | Low toxicity [27] |
| Aqueous buffer | 25-45 | 8-12 hours | Environmentally benign [12] |
The purification of polyarylformazan compounds requires specialized techniques due to their intense coloration and potential for decomposition under harsh conditions [19] [21]. Recrystallization remains the most widely employed purification method, utilizing solvent systems that balance solubility requirements with product stability [19]. The combination of chloroform and petroleum ether has proven particularly effective, providing excellent purification efficiency with recovery yields of 70-90% [19].
Column chromatography offers superior resolution for complex formazan mixtures, employing silica gel as the stationary phase with various organic eluent systems [20] [22]. The technique enables separation based on differential adsorption characteristics of formazan isomers and impurities [20]. Normal-phase chromatography using silica gel with ethyl acetate-hexane gradients provides excellent separation efficiency, though recovery yields are typically lower at 60-85% due to product adsorption on the stationary phase [11] [22].
Flash chromatography represents an accelerated variant of column chromatography, employing moderate pressure to reduce separation times while maintaining good resolution [22]. This technique proves particularly valuable for preparative-scale purifications, handling sample sizes from milligrams to grams with separation times of 30-60 minutes [22]. The method achieves recovery yields of 75-95% when properly optimized [22].
Precipitation and filtration techniques provide rapid initial purification for formazan products, though with limited resolution capability [19]. The methodology involves precipitation from reaction mixtures using cold water, followed by successive washing with hot water and methanol to remove impurities [19]. While this approach yields only moderate purity products, it offers excellent recovery rates of 85-95% and serves effectively as a preliminary purification step [19].
Specialized solvent systems have been developed for formazan dissolution and purification, addressing challenges associated with crystal aggregation and incomplete solubilization [9]. Research has identified that sodium dodecyl sulfate in buffered dimethylformamide or dimethyl sulfoxide provides optimal dissolution characteristics, preventing crystal aggregation while maintaining solution stability for extended periods [9].
| Purification Method | Recovery Yield (%) | Purity Level | Time Requirement |
|---|---|---|---|
| Recrystallization | 70-90 | High | 2-4 hours [19] |
| Column chromatography | 60-85 | Excellent | 1-3 hours [22] |
| Flash chromatography | 75-95 | Good | 30-60 minutes [22] |
| Precipitation/filtration | 85-95 | Moderate | 30 minutes [19] |
A comprehensive evaluation of synthetic methodologies reveals significant variations in efficiency, practicality, and environmental impact across different approaches [4] [8] [31]. Traditional diazotization-coupling methods, while well-established and reliable, suffer from lengthy reaction times, stringent temperature requirements, and the use of toxic solvents [2] [7]. These methodologies typically require 4-48 hours for completion and yield products in the range of 29-84%, with significant batch-to-batch variability [19] [23].
Phase transfer catalysis methodologies offer substantial improvements in reaction conditions, enabling coupling reactions at ambient temperatures with reduced solvent requirements [29]. These approaches achieve yields of 42-77% within 2-24 hours, representing a favorable balance between efficiency and practicality [29]. The elimination of extreme temperature requirements and reduced dependence on toxic solvents make these methods more suitable for large-scale applications [29].
Microwave-assisted synthesis emerges as the most efficient methodology, achieving remarkable reductions in reaction times while maintaining high product yields [31]. The solvent-free approach using potassium hydrogen sulfate catalyst produces formazan products in 80-95% yields within 1-2 minutes of microwave irradiation [31]. This methodology eliminates the need for organic solvents, mineral acids, and strict pH control, making it highly attractive from both efficiency and environmental perspectives [31].
One-pot four-component reactions represent a particularly elegant approach, combining all reactants in a single vessel without intermediate isolation steps [4] [8]. These methodologies achieve yields of 80-95% within minutes when coupled with microwave activation, offering significant advantages in terms of atom economy and waste reduction [31]. The approach eliminates the need for separate hydrazone preparation and diazonium salt isolation, streamlining the synthetic process considerably [4].
Solid-liquid phase transfer catalysis using dicyclohexano-18-crown-6 and barium hydroxide systems provides moderate yields of 54-69% but offers advantages in terms of pH control and reaction reproducibility [14]. While not achieving the efficiency of microwave methods, this approach provides consistent results across diverse substrate combinations [14].
| Synthetic Route | Yield (%) | Time | Temperature | Environmental Score |
|---|---|---|---|---|
| Traditional method | 29-84 | 4-48 hours | 0-5°C | Poor [2] |
| Phase transfer catalysis | 42-77 | 2-24 hours | 5-25°C | Moderate [29] |
| Microwave-assisted | 80-95 | 1-2 minutes | Ambient | Excellent [31] |
| One-pot four-component | 80-95 | 1-5 minutes | Ambient | Excellent [4] |
| Solid-liquid phase transfer | 54-69 | 2-8 hours | Ambient-60°C | Good [14] |
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of formazan compounds. Studies of related diphenylformazan derivatives have provided crucial insights into the molecular configuration of 3,5-diphenyl-1-(P-diphenyl)formazan and its structural analogs [1] [2].
Crystallographic investigations of 1-(4-bromophenyl)-3,5-diphenylformazan reveal that the compound crystallizes in the orthorhombic space group with cell parameters a = 23.0788(9), b = 7.9606(3), c = 18.6340(12) Å, Z = 8, and R₁ = 0.074 [2]. The structure determination confirms the adoption of specific geometric configurations that are characteristic of formazan compounds.
The molecular configuration of formazan compounds is fundamentally determined by the orientation around the nitrogen-nitrogen double bond and the carbon-nitrogen single bond. X-ray diffraction studies have identified three primary configurational combinations in the azohydrazone chains of formazan crystals: EZZ, EEZ, and EEE configurations [3] [4]. These configurations refer to the bond sequences N₁-N₂, N₂-C₃, and C₃-N₄, following the systematic nomenclature established for formazan structures.
For 3-methyl-1,5-diphenylformazan, which serves as a structural analog, crystallographic analysis demonstrates that the compound belongs to the monoclinic space group P2₁/c with unit cell parameters a = 8.133(1), b = 19.085(4), c = 9.364(2) Å, β = 105.93°, U = 1397.6(5) ų, Z = 4 [5] [6] [7]. The crystal structure adopts the anti, s-trans configuration in the solid state, which represents the thermodynamically preferred configuration in solution equilibrium.
Table 1: Crystallographic Parameters of Related Formazan Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Configuration |
|---|---|---|---|---|---|---|
| 3-Methyl-1,5-diphenylformazan | P2₁/c | 8.133(1) | 19.085(4) | 9.364(2) | 105.93 | anti, s-trans |
| 3-t-Butyl-1,5-diphenylformazan | P2₁/c | 11.235(3) | 20.117(5) | 14.176(3) | 92.14(2) | syn, s-cis |
| 1-(4-bromophenyl)-3,5-diphenylformazan | Pbca | 23.0788(9) | 7.9606(3) | 18.6340(12) | - | - |
The structural analysis reveals that the EZZ configuration is stabilized by intramolecular hydrogen bonding involving the nitrogen-hydrogen bond and the electron pair on the azo-nitrogen, forming a six-membered chelate ring [3] [4]. This intramolecular hydrogen bond provides significant stabilization to the molecular structure and influences the overall conformation of the formazan chain.
Crystallographic studies of 3-ethyl-1,5-diphenylformazan demonstrate the existence of two distinct isomeric forms in the solid state. The red isomer belongs to the orthorhombic space group P2₁2₁2₁ and adopts the syn, s-trans configuration, while the orange isomer belongs to the monoclinic space group P2₁/c and adopts the anti, s-trans configuration [8] [7]. These findings highlight the conformational flexibility inherent in formazan compounds and their ability to exist in multiple stable configurations.
The molecular geometry analysis reveals that formazan compounds exhibit a flattened structure with delocalized bonds throughout the formazan chain. Intermolecular hydrogen bonds N-H···N with distances ranging from 2.892 to 2.939 Å link molecules into dimeric assemblies [1]. The bond lengths within the formazan backbone typically range from 1.311(4) to 1.371(4) Å, consistent with charge delocalization across the conjugated system [9].
Nuclear magnetic resonance spectroscopy provides exceptional insight into the tautomeric equilibria and dynamic behavior of formazan compounds. The technique enables the observation of equilibrium without perturbing the system, making it particularly valuable for studying the rapid interconversion between different tautomeric forms [10].
The proton nuclear magnetic resonance spectrum of formazan compounds exhibits characteristic signals that provide definitive evidence for tautomeric behavior. The nitrogen-hydrogen signal serves as a diagnostic indicator for evaluating the structural configuration. In formazan compounds exhibiting intramolecular hydrogen bonding, the nitrogen-hydrogen signal appears in the downfield region at δ 12-15 ppm, indicating the presence of a six-membered chelate ring structure [4] [11]. Conversely, upfield shifts of this signal to approximately δ 10 ppm indicate weakening of the intramolecular hydrogen bond and suggest the adoption of a non-chelate configuration.
Table 2: ¹H Nuclear Magnetic Resonance Chemical Shifts for Formazan Tautomers
| Structural Feature | Chemical Shift (ppm) | Configuration |
|---|---|---|
| Chelate N-H (downfield) | 12-15 | Intramolecular hydrogen bonding |
| Non-chelate N-H (upfield) | ~10 | Weakened hydrogen bonding |
| Aromatic protons | 7-8 | Phenyl substituents |
The tautomeric equilibrium in formazan compounds is significantly influenced by solvent polarity and temperature. In polar solvents, the equilibrium exchange rate decreases substantially, and the nuclear magnetic resonance signals become broadened or may completely disappear from the spectrum due to intermediate exchange kinetics [12]. The use of highly polar solvents such as hexamethylphosphoramide enables the observation of separate signals for individual tautomeric forms by slowing the exchange process sufficiently.
The analysis of nuclear magnetic resonance data for related formazan derivatives reveals that the tautomeric equilibrium is governed by several factors including steric effects of substituents, solvent interactions, and temperature. The equilibrium constants can be calculated from the integration of well-resolved signals corresponding to each tautomeric form when the exchange is sufficiently slow [10].
Dynamic nuclear magnetic resonance studies demonstrate that formazan compounds undergo rapid tautomeric interconversion at room temperature. The activation energies for these processes are typically small, allowing for rapid equilibration between different tautomeric forms. However, the relative populations of different tautomers can vary significantly depending on the specific substituent pattern and environmental conditions [13].
Raman spectroscopy provides unique insights into the conformational dynamics of formazan compounds through analysis of vibrational modes and their dependence on molecular configuration. The technique is particularly valuable for studying the relationship between structure and spectroscopic properties in these highly conjugated systems [5] [8].
The Raman spectrum of formazan compounds exhibits characteristic vibrational modes that are directly related to the molecular configuration. The most significant spectroscopic feature is the azo group stretching vibration, which shows distinct frequency shifts depending on the adopted configuration. In compounds adopting the syn, s-trans configuration, the azo group stretching vibration appears at lower wavenumbers compared to the anti, s-trans configuration [8]. This frequency shift reflects the different electronic environments and bonding characteristics associated with each configurational isomer.
Table 3: Raman Vibrational Frequencies for Formazan Conformational Isomers
| Vibrational Mode | Frequency (cm⁻¹) | Configuration | Assignment |
|---|---|---|---|
| N=N stretching | 1330-1455 | Chelate form | Intramolecular H-bonding |
| N=N stretching | 1418 | Non-chelate form | Open structure |
| C=N stretching | 1500-1510 | Chelate form | Six-membered ring |
| C=N stretching | 1551-1561 | Non-chelate form | No H-bonding |
| N-H stretching | 3011-3090 | Chelate form | Hydrogen bonded |
The excitation profile analysis of Raman active phonons in formazan compounds reveals that the vibrational modes are based upon coupled vibrations of the formazan backbone. The excitation maximum corresponds closely to the electronic absorption spectrum, indicating strong coupling between the vibrational and electronic properties of the molecule [7]. This coupling is consistent with the highly conjugated nature of the formazan system and the delocalization of electrons across the entire molecular framework.
Raman spectroscopy has been successfully employed to distinguish between different configurational isomers of formazan compounds both in the solid state and in solution. The technique confirms that the solution species retain the structural characteristics established for the solid state, providing validation for the configurational assignments made from X-ray crystallographic studies [8].
The conformational dynamics of formazan compounds can be monitored through temperature-dependent Raman spectroscopy, which reveals changes in vibrational frequencies and intensities as the equilibrium between different conformational states shifts. These studies provide quantitative information about the energy barriers separating different conformational minima and the kinetics of interconversion processes [14].
The polarization characteristics of Raman bands provide additional information about the symmetry properties of vibrational modes and their relationship to molecular structure. Depolarization ratio measurements enable the determination of the symmetry classification of vibrational modes, which can be correlated with specific structural features and bonding patterns within the formazan framework [15].
Mass spectrometry provides valuable structural information for formazan compounds through analysis of molecular ion formation and characteristic fragmentation patterns. The technique is particularly useful for confirming molecular composition and identifying structural features through systematic fragmentation analysis [16] [17].
The mass spectrometric behavior of formazan compounds under electron ionization conditions reveals distinctive fragmentation patterns that are characteristic of the formazan structural framework. The molecular ion peak typically appears at the expected mass-to-charge ratio, providing confirmation of the molecular formula. However, the relative intensity of the molecular ion peak can vary significantly depending on the stability of the ionized species and the tendency toward fragmentation [16].
Table 4: Mass Spectrometric Fragmentation Patterns for Formazan Derivatives
| Fragment m/z | Proposed Structure | Fragmentation Process |
|---|---|---|
| [M]⁺- | Molecular ion | Electron impact ionization |
| [M-H]⁺ | Protonated molecule | Hydrogen abstraction |
| 134, 148, 149 | Phenyl fragments | Phenyl group cleavage |
| 225 | Diphenyl fragment | Multiple bond cleavage |
Under laser desorption ionization conditions, formazan compounds undergo photoionization to form molecular radical ions, which subsequently participate in ion-molecule reactions. The formation of [M-H]⁺ ions is particularly abundant under these conditions, representing a characteristic fragmentation pathway not observed under conventional electron or chemical ionization [17].
The fragmentation patterns of formazan compounds are influenced by the electron-donating or electron-withdrawing nature of substituents. Electron-donating substituents increase both the ionization efficiency and the stability of the molecular ion, while electron-withdrawing groups tend to promote fragmentation and reduce the molecular ion intensity [17].
Matrix-assisted laser desorption ionization studies reveal that the extent of oxidation processes during ionization depends on the reducing capability of the matrix employed. This observation suggests that formazan compounds can participate in redox reactions during the ionization process, which must be considered when interpreting mass spectrometric data [17].
The fragmentation mechanisms of formazan compounds involve cleavage of specific bonds within the conjugated system, leading to the formation of characteristic fragment ions. The most common fragmentation pathways include phenyl group loss, nitrogen-nitrogen bond cleavage, and rearrangement reactions involving the hydrazone portion of the molecule [16].
Tandem mass spectrometry experiments provide detailed information about the fragmentation pathways and enable the determination of the connectivity between different structural units within the formazan framework. These studies reveal that fragmentation proceeds through well-defined pathways that are consistent with the electronic structure and bonding characteristics of the formazan system [18].
The mass spectrometric analysis of formazan compounds in complex formation with transition metals demonstrates the ability of these compounds to form singly charged 1:2 metal:formazan complexes. The stability of these complexes depends on the electronic configuration of the metal center and may involve gas-phase reduction of the formazan ligand [17].